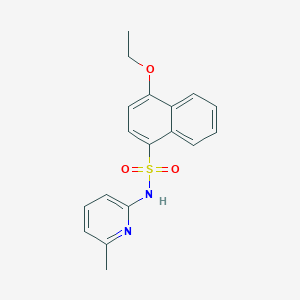

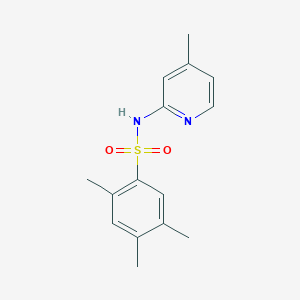

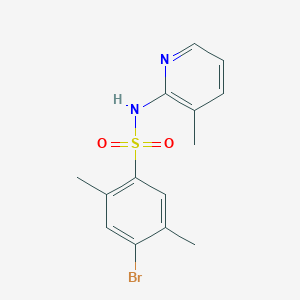

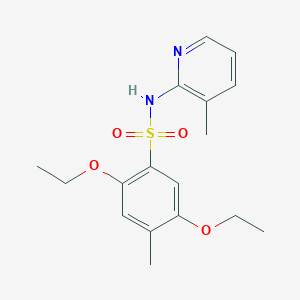

![molecular formula C17H19NO4S B497994 2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid CAS No. 325832-90-4](/img/structure/B497994.png)

2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C17H19NO4S . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “this compound” is 333.4 . The InChI string representation of its structure is1S/C17H19NO4S/c1-10-8-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-6-14(9-15)17(19)20/h5-9,18H,1-4H3,(H,19,20) . Physical and Chemical Properties Analysis

“this compound” is a solid substance . The molecular weight of this compound is 333.4 .Scientific Research Applications

Electrochemical Applications

Electrochemical studies have explored the reduction mechanisms of azo bond cleavage in compounds structurally related to 2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid. For instance, the electrochemical reduction of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and related derivatives has been carried out to understand the impact of sulfo substituent positions relative to the azo bridge on their electrochemical behavior. These studies suggest that such compounds are reduced predominantly as hydrazone tautomers, leading to corresponding hydrazo compounds and ultimately to amino salicylic and sulfanilic acids through a specific reduction mechanism (Mandić, Nigović, & Šimunić, 2004).

Organic Synthesis

The copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates highlights a method to synthesize various aryl sulfones with excellent regioselectivity (Liu et al., 2015). Additionally, the synthesis of sulfonamide and sulfonate carboxylic acid derivatives under mild and eco-friendly conditions showcases advancements in the preparation of these compounds, which might have significant biological applications (Almarhoon et al., 2019).

Pharmacological Research

In the field of pharmacology, heteroaryl sulfonamides have been discovered as new EP1 receptor selective antagonists. These studies involve the optimization of antagonist activity by replacing the phenyl-sulfonyl moiety with hydrophilic heteroarylsulfonyl moieties, some of which showed in vivo antagonist activity (Naganawa et al., 2006).

Materials Science

Research in materials science includes the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes, incorporating sulfonated aromatic diamine monomers, have shown improved water flux for the treatment of dye solutions, highlighting the role of sulfonic acid groups in enhancing membrane performance (Liu et al., 2012).

Properties

IUPAC Name |

2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)18-15-8-6-5-7-14(15)17(19)20/h5-9,18H,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGBTFGKWMNEBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.